2,5-dimethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-furamide
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Overview
Description
2,5-Dimethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-furamide is a complex organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with a dimethyl group and an amide group, which is further connected to a thiazole ring substituted with a phenyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-furamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the condensation of 5-methyl-4-phenyl-1,3-thiazole-2-carboxylic acid with 2,5-dimethylfuran-3-carboxamide under dehydrating conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, and at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can help optimize yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-furamide can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form a furan-2-carboxylic acid derivative.
Reduction: : The thiazole ring can be reduced to form a thiazolidine derivative.
Substitution: : The phenyl group on the thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Electrophilic substitution reactions can be facilitated by using Lewis acids such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Thiazolidine derivatives.
Substitution: : Substituted phenyl derivatives.
Scientific Research Applications
2,5-Dimethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-furamide has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.
Biology: : The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,5-dimethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-furamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
2,5-Dimethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-furamide is unique due to its specific structural features, such as the combination of the furan and thiazole rings. Similar compounds include:
Thiazole derivatives: : These compounds share the thiazole ring but may have different substituents.
Furan derivatives: : These compounds contain the furan ring but lack the thiazole moiety.
Amide derivatives: : These compounds feature the amide group but may have different heterocyclic structures.
In comparison, this compound stands out due to its unique combination of functional groups and heterocyclic structures, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dimethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-9-14(11(2)21-10)16(20)19-17-18-15(12(3)22-17)13-7-5-4-6-8-13/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUHELJWPQROML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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